

Crebinostat vs. Other Class I HDAC Inhibitors: A Comparative Efficacy Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Crebinostat**, a potent histone deacetylase (HDAC) inhibitor, against other prominent class I HDAC inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of appropriate chemical probes and potential therapeutic candidates.

Comparative Efficacy: In Vitro Inhibition

Crebinostat demonstrates potent inhibitory activity against class I HDACs (HDAC1, HDAC2, HDAC3) with IC50 values in the low nanomolar range. It is notably more potent than the well-known pan-HDAC inhibitor SAHA (Vorinostat) against these isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Crebinostat** and other selected class I HDAC inhibitors.



Inhibitor	HDAC1 (IC50)	HDAC2 (IC50)	HDAC3 (IC50)	Primary Class Selectivity
Crebinostat	0.7 nM[1]	1.0 nM[1]	2.0 nM[1]	Class I / IIb
SAHA (Vorinostat)	~10 nM	-	-	Pan-HDAC (I, II, IV)
Entinostat (MS- 275)	0.51 μΜ	-	1.7 μΜ	Class I (HDAC1/3)
Romidepsin (FK228)	36 nM	47 nM	-	Class I
Mocetinostat (MGCD0103)	0.15 μΜ	2-10 fold less potent than HDAC1	2-10 fold less potent than HDAC1	Class I / IV

Note: IC50 values can vary between different assay conditions and sources. The data presented are representative values from published studies.

Cellular and In Vivo Efficacy

Beyond enzymatic inhibition, **Crebinostat** has shown superior potency in cellular models. In cultured mouse primary neurons, **Crebinostat** was approximately 6-fold more potent than SAHA at inducing the acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at lysine 9 (H3K9), key markers of HDAC inhibition.[2]

EC50 Values for Histone Acetylation in Primary Mouse Neurons:[2]

Compound	AcH4K12 (EC50)	AcH3K9 (EC50)
Crebinostat	0.29 μΜ	0.18 μΜ
SAHA	1.9 μΜ	1.0 μΜ

In preclinical animal models, systemic administration of **Crebinostat** has demonstrated brain penetrance and engagement with its targets. In mice, a 25 mg/kg intraperitoneal (IP) dose resulted in a maximum brain concentration (Cmax) of 60 nM within 30 minutes.[2] This level of

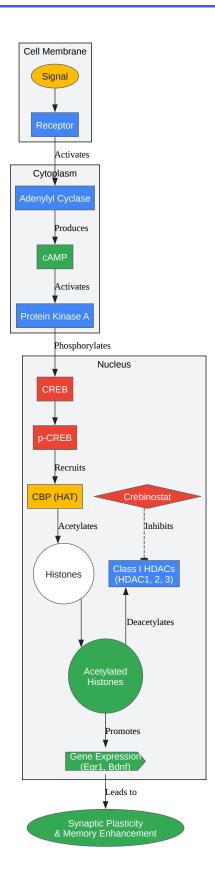


exposure is sufficient for target engagement, leading to enhanced memory in hippocampusdependent contextual fear conditioning tasks and a corresponding increase in hippocampal histone acetylation.[1][3]

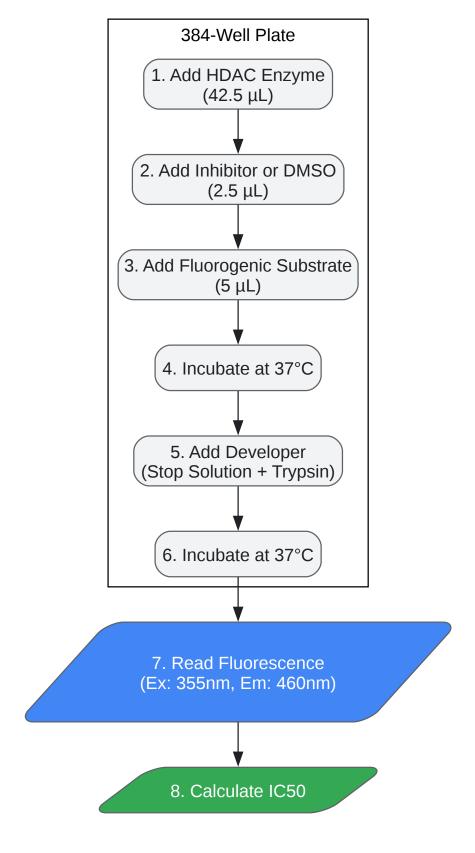
Signaling Pathway: CREB-Mediated Transcription

Crebinostat's mechanism of action, particularly in the context of cognitive enhancement, is linked to the cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for synaptic plasticity and long-term memory formation. Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, act as repressors of CREB-dependent transcription. By inhibiting these HDACs, Crebinostat promotes histone acetylation at the promoters of CREB target genes, leading to their expression. This enhances neuroplasticity and memory formation. [3][4][5]









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